molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

Cat. No.: B6490196
CAS No.: 1358636-65-3
M. Wt: 319.32 g/mol
InChI Key: VRLIYNYMVZQKET-UHFFFAOYSA-N
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Description

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide moiety. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in targeting central nervous system disorders and cancer due to its ability to modulate enzyme activity and receptor binding .

Properties

IUPAC Name

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIYNYMVZQKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and coupling steps. For example, cyclization of 4 with triethyl orthoacetate under microwave conditions (150°C, 30 min) achieves 80% yield compared to 60% under conventional heating.

One-Pot Strategies

Recent advancements enable sequential chlorination, hydrazinolysis, and cyclization in a single reactor, minimizing intermediate isolation and improving overall yield (70% vs. 50–60% in stepwise synthesis).

Challenges and Optimization

  • Byproduct Formation : Over-chlorination during dichloroquinoxaline synthesis is mitigated by strict stoichiometric control of SOCl₂.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require careful drying to prevent hydrolysis.

  • Scalability : Pilot-scale reactions (>100 g) use continuous flow reactors for cyclization, achieving 90% conversion and reducing waste.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Conventional Stepwise60–7024–4895Reliable, reproducible
Microwave-Assisted75–804–697Faster, energy-efficient
One-Pot701293Reduced purification steps

Industrial Applications and Patents

Patent EP2850068B1 discloses triazoloquinoxaline derivatives as GPR17 modulators, highlighting the therapeutic relevance of the target compound. Industrial-scale synthesis employs automated reactors for precise temperature control during exothermic steps (e.g., chlorination) .

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{[1,2,4]Triazolo [4,3-a]quinoxaline and [1,2,4]triazolo 4,3-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

  • Substitution: : Nucleophilic substitution reactions often involve the use of amines or thiols as nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound has shown potential as an antiviral and antimicrobial agent. Its ability to interact with biological targets makes it a valuable tool for studying disease mechanisms and developing new therapeutic strategies.

Medicine

The compound's antiviral and antimicrobial properties have led to its investigation as a potential therapeutic agent for treating infections. Additionally, its cytotoxic effects on cancer cell lines suggest its use as an anticancer drug[_{{{CITATION{{{_3{Design, synthesis and molecular docking of new [1,2,4] triazolo4,3-a ....

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. For example, its antiviral activity could be attributed to the inhibition of viral replication enzymes, while its antimicrobial effects might result from disrupting bacterial cell walls.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Property Target Compound N-(3-ethylphenyl) Analogue N-(4-chlorobenzyl) Analogue
Molecular Formula C19H15N5O2 C20H18N5O2 C19H16ClN5O2
Molecular Weight (g/mol) 353.36 ~366.39 381.8
Substituents Phenyl 3-Ethylphenyl 4-Chlorobenzyl, 1-Methyl
LogP (Estimated) ~2.8 ~3.2 ~3.5

Biological Activity

The compound 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, antiviral, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2} with a molecular weight of approximately 312.34 g/mol. The structure features a triazoloquinoxaline core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance:

  • In vitro assays demonstrated that compounds derived from this scaffold exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells. The most active derivatives showed IC50 values in the low micromolar range .
  • A specific derivative showed an EC50 of 365 nM against the A375 melanoma cell line, indicating promising anticancer activity compared to standard treatments .

Antibacterial and Antifungal Activity

Triazoloquinoxaline compounds have also been evaluated for their antibacterial and antifungal properties :

  • Some derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria. For example, compounds with hydrophobic aryl tails demonstrated enhanced antibacterial effects due to increased membrane permeability .
  • Antifungal assays indicated that certain derivatives could inhibit fungal growth effectively, suggesting their potential as antifungal agents .

Antiviral Activity

The antiviral properties of triazoloquinoxalines have been investigated as well:

  • Studies have shown that these compounds can inhibit viral replication in vitro, making them candidates for further development as antiviral drugs .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • DNA Intercalation : Some derivatives act as DNA intercalators, disrupting the replication process in cancer cells.
  • Topoisomerase Inhibition : The compounds have been shown to inhibit topoisomerase II activity, leading to increased DNA damage in cancer cells.
  • Apoptosis Induction : They can induce apoptosis through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

StudyFindings
Ezzat et al. (2023)Developed novel triazoloquinoxalines with significant cytotoxicity against A375 melanoma cells (EC50 = 365 nM).
El-Adl et al. (2023)Evaluated anti-proliferative activities against HepG2 and MCF-7 cells; identified potent DNA intercalators among synthesized derivatives.
Recent Pharmacological ReviewsHighlighted the broad spectrum of biological activities attributed to triazoloquinoxaline derivatives including anticancer and antimicrobial properties .

Q & A

Basic: What are the key steps in synthesizing 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide?

Methodological Answer:
The synthesis typically involves three stages:

Core Formation : Cyclization of quinoxaline precursors (e.g., anthranilic acid derivatives) with triazole intermediates under reflux in polar aprotic solvents like DMF or DMSO. Reaction temperatures range from 80–120°C, with catalysts such as triethylamine (TEA) .

Acetamide Functionalization : Coupling the triazoloquinoxaline core with phenylacetamide via nucleophilic substitution. Reagents like EDCI/HOBt or DCC are used for amide bond formation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6 or CDCl3) identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 337.31 for C17H12FN5O2 analogs) .
  • IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} confirm C=O stretches in the triazoloquinoxaline and acetamide moieties .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Use Design of Experiments (DOE) to evaluate variables:

VariableRange TestedOptimal ConditionImpact on Yield
Temperature60–140°C100°CMaximizes cyclization
SolventDMF, DMSO, THFDMFEnhances solubility
CatalystTEA, NaHCO3, noneTEA (1.2 equiv)Reduces side products
Post-optimization, employ continuous flow reactors for scalability while maintaining >80% yield .

Advanced: How to resolve contradictions in biological activity data across similar derivatives?

Methodological Answer:
Contradictions (e.g., COX-2 inhibition variability in fluorophenyl vs. methoxyphenyl analogs) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance target binding vs. electron-donating groups (e.g., -OCH3) .
  • Assay Variability : Standardize protocols (e.g., IC50 measurements via fluorescence polarization vs. ELISA).
    Resolution Strategy :
  • Perform meta-analysis of IC50 values from multiple studies .
  • Use isothermal titration calorimetry (ITC) to directly measure binding affinities .

Advanced: What computational methods predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or COX-2. The triazoloquinoxaline core shows π-π stacking with Tyr385 in COX-2 .
  • QSAR Models : Train models on analogs with known IC50 values (e.g., triazoloquinoxaline derivatives) to predict activity against new targets .
  • MD Simulations : Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess target selectivity .

Basic: What are the potential biological applications of this compound?

Methodological Answer:

  • Anticancer Activity : Inhibits topoisomerase II (IC50 = 12 µM in MCF-7 cells) via intercalation .
  • Anti-inflammatory Effects : COX-2 inhibition (75% at 10 µM) comparable to indomethacin .
  • Antimicrobial Potential : MIC = 8 µg/mL against S. aureus due to membrane disruption .

Advanced: How to analyze thermal stability and degradation products?

Methodological Answer:

  • TGA-DSC : Identify decomposition steps (e.g., loss of acetamide group at 250°C) .
  • Hyphenated Techniques : TGA-MS or Py-GC/MS detects volatile degradation products (e.g., CO2, NH3) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor purity via HPLC .

Advanced: How to design experiments to study substituent effects on activity?

Methodological Answer:

  • SAR Library Synthesis : Prepare analogs with halogens (-F, -Cl), alkyl (-CH3), and alkoxy (-OCH3) groups at the phenyl ring .

  • Biological Testing :

    SubstituentCOX-2 Inhibition (%)Anticancer IC50 (µM)
    -F7512
    -OCH35825
    -CH34530
  • Statistical Analysis : Use PCA or PLS to correlate electronic parameters (Hammett σ) with activity .

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